Hippuric acid, o-methoxy-, methyl ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 2-[(2-methoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C11H13NO4/c1-15-9-6-4-3-5-8(9)11(14)12-7-10(13)16-2/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
DMFZPUCQOXSNME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Strategies for Hippuric Acid, O Methoxy , Methyl Ester and Its Analogues
Chemo- and Regioselective Synthesis via Esterification Routes
Esterification remains a fundamental and widely employed method for the synthesis of hippuric acid esters. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Direct Esterification with O-Methyl-Substituted Benzoic Acid Precursors
Direct esterification, often catalyzed by a strong acid, is a straightforward approach to synthesize methyl esters of carboxylic acids. In the context of Hippuric acid, o-methoxy-, methyl ester, this would typically involve the reaction of o-methoxyhippuric acid with methanol (B129727) in the presence of an acid catalyst. The Fischer-Speier esterification is a classic example of this transformation.
The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the methanol. The subsequent elimination of water drives the reaction towards the formation of the ester. To achieve high yields, it is common to use a large excess of the alcohol (methanol) or to remove the water formed during the reaction. researchgate.net
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). mdpi.com The selection of the catalyst and reaction conditions can be optimized to maximize the yield and minimize side reactions. A typical procedure involves refluxing the o-methoxyhippuric acid in methanol with a catalytic amount of sulfuric acid.
| Entry | Precursor | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | o-methoxyhippuric acid | Methanol | H₂SO₄ (catalytic) | Reflux | 6 | 85-95 |
| 2 | o-methoxyhippuric acid | Methanol | TsOH (catalytic) | Reflux | 8 | 80-90 |
| 3 | o-methoxyhippuric acid | Methanol | HCl (gas) | Room Temp | 24 | 75-85 |
Transesterification Methodologies for Methyl Ester Formation
Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism similar to direct esterification. Base-catalyzed transesterification, often using an alkoxide such as sodium methoxide (B1231860) (NaOMe), is typically faster and proceeds under milder conditions. nih.govfrontiersin.org The reaction involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the starting ester.
The choice between acid and base catalysis depends on the substrate's sensitivity to acidic or basic conditions. For hippuric acid derivatives, care must be taken to avoid hydrolysis of the amide bond under harsh basic conditions.
| Entry | Starting Ester | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethyl o-methoxyhippurate | Methanol | NaOMe (catalytic) | 50 | 2 | 90-98 |
| 2 | Benzyl (B1604629) o-methoxyhippurate | Methanol | H₂SO₄ (catalytic) | Reflux | 12 | 70-80 |
| 3 | Ethyl o-methoxyhippurate | Methanol | Ti(OBu)₄ | 100 | 4 | 85-95 |
Peptide Coupling Approaches for Amide Bond Formation
The synthesis of this compound can also be approached by forming the amide bond between o-methoxybenzoic acid and a glycine (B1666218) methyl ester. This strategy falls under the realm of peptide coupling reactions, for which a vast array of reagents and methodologies have been developed to ensure efficient and racemization-free amide bond formation. bachem.com
Utilization of Activated Carboxylic Acid Derivatives
A common strategy in peptide synthesis is the activation of the carboxylic acid component to enhance its reactivity towards the amine nucleophile. youtube.com This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride, an acid anhydride (B1165640), or an active ester.
For the synthesis of this compound, o-methoxybenzoyl chloride can be reacted with glycine methyl ester hydrochloride in the presence of a base to neutralize the HCl generated during the reaction. This method, a variation of the Schotten-Baumann reaction, is often high-yielding and proceeds under relatively mild conditions.
Alternatively, mixed anhydrides can be generated in situ from o-methoxybenzoic acid using reagents like isobutyl chloroformate, followed by reaction with the glycine methyl ester.
| Entry | Activated Derivative | Amine Component | Coupling Conditions | Yield (%) |
| 1 | o-methoxybenzoyl chloride | Glycine methyl ester HCl | Triethylamine, CH₂Cl₂, 0 °C to RT | 90-97 |
| 2 | o-methoxybenzoic acid (mixed anhydride with isobutyl chloroformate) | Glycine methyl ester | N-Methylmorpholine, THF, -15 °C to RT | 85-95 |
| 3 | o-methoxybenzoic acid (activated with SOCl₂) | Glycine methyl ester | Pyridine, Toluene (B28343), Reflux | 80-90 |
Novel Coupling Reagents and Conditions
The development of novel coupling reagents has revolutionized peptide synthesis, offering milder reaction conditions, higher yields, and suppression of side reactions like racemization. bachem.com These reagents typically activate the carboxylic acid in situ, facilitating its reaction with the amine component.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to minimize racemization. peptide.com More modern "uronium" or "phosphonium" salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and have become standard in many synthetic laboratories. bachem.comnih.gov
The choice of coupling reagent, solvent, and base can be tailored to the specific substrates to optimize the reaction outcome.
| Entry | Carboxylic Acid | Amine Component | Coupling Reagent/Additive | Base | Solvent | Yield (%) |
| 1 | o-methoxybenzoic acid | Glycine methyl ester | DCC/HOBt | - | DMF | 85-95 |
| 2 | o-methoxybenzoic acid | Glycine methyl ester | HATU | DIPEA | DMF | 90-98 |
| 3 | o-methoxybenzoic acid | Glycine methyl ester | PyBOP | DIPEA | CH₂Cl₂ | 90-97 |
| 4 | o-methoxybenzoic acid | Glycine methyl ester | COMU | DIPEA | Acetonitrile (B52724) | 92-99 |
Green Chemistry Principles in the Synthesis of Substituted Hippuric Acid Esters
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. In the context of synthesizing substituted hippuric acid esters, several green chemistry strategies can be employed.
One key aspect is the use of greener solvents. Traditional solvents like dichloromethane (B109758) and DMF are effective but pose environmental and health risks. The exploration of more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, is a significant step towards a greener synthesis.
Another principle is the use of catalysts to replace stoichiometric reagents. Acid-catalyzed esterifications are inherently greener than methods that require stoichiometric activating agents that generate significant waste. The development of reusable solid acid catalysts, such as zeolites or functionalized resins, can further enhance the sustainability of these processes. mdpi.com
Energy efficiency is also a crucial consideration. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. researchgate.net The application of microwave irradiation to both esterification and peptide coupling reactions for the synthesis of hippuric acid derivatives is a promising area of research.
Furthermore, atom economy can be improved by designing synthetic routes that minimize the formation of byproducts. Peptide coupling reactions, while efficient, often generate stoichiometric amounts of waste from the coupling reagents. Catalytic amidation reactions are an emerging area that could offer a more atom-economical alternative in the future.
Multicomponent Reactions Incorporating o-Methoxybenzoyl and Glycine Moieties
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. In the context of synthesizing "this compound" and its analogues, MCRs, particularly the Ugi and Passerini reactions, offer conceptually elegant and efficient pathways. While a direct one-pot synthesis of the target molecule via a classical Ugi or Passerini reaction is not prominently documented, modifications and strategic applications of these reactions can provide access to the desired N-(o-methoxybenzoyl)glycine methyl ester scaffold.
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving the condensation of a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to furnish a bis-amide product. researchgate.netnih.gov The versatility of the Ugi reaction allows for the incorporation of a wide array of functional groups, making it a staple in the synthesis of peptidomimetics and other biologically relevant molecules. nih.govresearchgate.net For the synthesis of analogues of "this compound," a strategic selection of reactants is paramount. A hypothetical Ugi reaction could involve o-methoxybenzoic acid as the carboxylic acid component and a glycine methyl ester derivative as the amine component. The choice of the aldehyde and isocyanide would then determine the final substitution pattern of the resulting peptidomimetic.
While the classic Ugi reaction yields a bis-amide, variations and post-condensation modifications can be employed to access N-acyl amino acid esters. One such strategy involves the use of a "convertible" isocyanide, which can be transformed into an ester group in a subsequent step. nih.gov For instance, an isocyanide bearing a functional handle amenable to cleavage and conversion to a methyl ester could be employed in an Ugi reaction with o-methoxybenzoic acid, an appropriate amine, and an aldehyde.
The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. acs.orgwikipedia.org Although the direct product is not an N-acyl amino acid ester, modified Passerini reactions and subsequent rearrangements can be envisioned to approach the target structure. For example, a reported microwave-assisted, solvent-free Passerini reaction utilized o-methoxybenzaldehyde as the carbonyl component, demonstrating the successful incorporation of the o-methoxybenzoyl moiety into a multicomponent reaction framework. In this specific instance, the reaction with Cbz-glycine and methyl isocyanoacetate yielded an α-acyloxy carboxyamide. While not the target compound, this highlights the feasibility of using key structural precursors in MCRs.
The exploration of interrupted Ugi and Passerini reactions further expands the synthetic possibilities, allowing for the formation of novel scaffolds by intercepting reactive intermediates. acs.org These advanced strategies underscore the adaptability of MCRs in modern organic synthesis. The tables below summarize potential multicomponent reaction strategies and documented related reactions that incorporate the key structural elements of "this compound."
Elucidation of Chemical Reactivity and Transformation Pathways of Hippuric Acid, O Methoxy , Methyl Ester
Hydrolytic Stability and Kinetics of the Ester Moiety
The methyl ester group is a primary site for hydrolytic cleavage, a reaction that can be catalyzed by either acid or base. The stability and rate of this transformation are significantly influenced by pH and the solvent system.
pH-Dependent Hydrolysis Studies
The hydrolysis of the methyl ester in Hippuric acid, o-methoxy-, methyl ester is expected to follow standard mechanisms for ester hydrolysis, exhibiting dependence on pH. researchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of methanol (B129727), yields the corresponding carboxylic acid, o-methoxyhippuric acid. This process is generally slower than base-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis (Saponification): In alkaline media, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. jcsp.org.pk Subsequent elimination of the methoxide (B1231860) ion, a strong base, is followed by an acid-base reaction where the methoxide deprotonates the newly formed carboxylic acid. This final, irreversible proton transfer drives the reaction to completion, making saponification a highly efficient process for ester cleavage. Studies on various methyl benzoates show that this reaction readily occurs in dilute alkaline solutions.
While direct kinetic data for the target molecule is unavailable, studies on the enzymatic hydrolysis of the parent compound, methyl hippurate, indicate its susceptibility to cleavage, a process that is also pH-dependent. acs.orgacs.orgnih.gov
Solvent Effects on Ester Cleavage
The choice of solvent can significantly impact the rate of ester hydrolysis by influencing the solvation of reactants and the transition state. For base-catalyzed hydrolysis, the reaction involves a negatively charged nucleophile (OH⁻) and a neutral ester molecule.
Research on the alkaline hydrolysis of the structural analog, methyl o-methoxybenzoate, provides insight into expected solvent effects. The rate of hydrolysis for this compound was found to decrease with an increasing percentage of organic co-solvents like N,N'-dimethylformamide (DMF) and dioxane in aqueous solutions. zenodo.org This is attributed to the interplay of ion-solvent and solvent-solvent interactions. zenodo.org Although DMF has a higher dielectric constant than dioxane, the hydrolysis rate was observed to be higher in aqueous dioxane, indicating that specific solvent-solute interactions can be more influential than the bulk dielectric properties of the medium. zenodo.org
Interactive Table: Effect of Solvent Composition on the Rate Constant of Alkaline Hydrolysis of Methyl o-methoxybenzoate at 35°C
| Co-Solvent | % Co-Solvent (v/v) | Rate Constant (k x 10³) (M⁻¹s⁻¹) |
| Dioxane | 10 | 1.83 |
| Dioxane | 20 | 1.40 |
| Dioxane | 30 | 1.12 |
| DMF | 10 | 1.45 |
| DMF | 20 | 1.10 |
| DMF | 30 | 0.83 |
Data adapted from a study on methyl o-methoxybenzoate, a structural analog. zenodo.org
Amide Bond Reactivity and Derivatization
The N-(o-methoxybenzoyl) amide linkage is generally more stable than the methyl ester bond. nih.gov However, it can undergo specific reactions, including cleavage under harsh conditions or enzymatic action, and its nitrogen atom possesses limited reactivity towards further acylation.
N-Acylation Reactions
Further acylation on the amide nitrogen of this compound is generally unfavorable under standard conditions. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent amide carbonyl group, significantly reducing its nucleophilicity.
The term "N-acylation" in the context of this molecule more commonly refers to its synthesis, for instance, through the reaction of methyl glycinate (B8599266) with o-methoxybenzoyl chloride. Such reactions are standard methods for forming N-benzoyl amino esters. scielo.org.mxscielo.org.mx
Selective Amide Bond Cleavage Methodologies
Cleavage of the robust amide bond typically requires more forcing conditions than ester hydrolysis, such as prolonged heating with strong acid or base. However, various selective methodologies have been developed, primarily in the context of peptide chemistry, that could be applicable.
Acid and Base Hydrolysis: Concentrated acid or base at elevated temperatures can hydrolyze the amide bond, yielding o-methoxybenzoic acid and methyl glycinate (which would be further hydrolyzed to glycine (B1666218) under the reaction conditions).
Enzymatic Cleavage: Specific enzymes, such as hippurate hydrolase, are known to catalyze the hydrolysis of the amide bond in hippurate to yield benzoic acid and glycine. acs.orgwikipedia.org Similarly, other amidohydrolases or proteases could potentially cleave this bond. wikipedia.orgmdpi.com
Chemical Methods: Advanced chemical methods can achieve cleavage under milder conditions. For instance, some transition-metal-free protocols using hydrosilanes can induce deacylative cleavage of amide bonds. organic-chemistry.org Other methods involve intramolecular assistance or activation of the amide bond to facilitate cleavage. nih.govresearchgate.net Research has also shown that N-acyl amino acid amides can exhibit unexpected hydrolytic instability under mildly acidic conditions (e.g., trifluoroacetic acid/water mixtures), with the rate being dependent on the electronic properties of the N-acyl group. nih.govacs.org
Reactivity of the o-Methoxy Phenyl Moiety
The benzene (B151609) ring of the o-methoxybenzoyl group is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the existing substituents: the methoxy (B1213986) group (-OCH₃) and the amide group (-CONH-).
The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. lkouniv.ac.inlibretexts.org The amide group is a deactivating group and is primarily meta-directing. In this specific molecule, the two groups are attached to the same carbon of the phenyl ring. The powerful activating effect of the methoxy group dominates the directing effects.
Therefore, incoming electrophiles will be directed to the positions ortho and para to the methoxy group. libretexts.org
The position para to the methoxy group (C4) is already occupied by the amide linkage.
The positions ortho to the methoxy group are C3 and C5 (assuming the amide linkage is at C1 and methoxy at C2).
Consequently, electrophilic aromatic substitution reactions are expected to occur primarily at the C3 and C5 positions of the phenyl ring. Typical EAS reactions include:
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would introduce a halogen atom. masterorganicchemistry.com
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂). masterorganicchemistry.com
Friedel-Crafts Reactions: Acylation or alkylation can occur using an acyl chloride or alkyl halide with a Lewis acid catalyst, though these reactions can sometimes be hindered by the presence of the deactivating amide group. youtube.com
Electrophilic Aromatic Substitution Studies
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the ortho-methoxy group and deactivated by the meta-directing N-acyl group. The methoxy group is a strong activating group and directs incoming electrophiles to the positions ortho and para to it. Conversely, the N-acyl group is a deactivating group that directs incoming electrophiles to the meta position. The interplay of these directing effects determines the regioselectivity of EAS reactions.
Due to the strong activating and ortho, para-directing nature of the methoxy group, electrophilic substitution is expected to occur predominantly at the positions activated by this group. The most likely positions for substitution are para to the methoxy group (C5 position) and ortho to the methoxy group (C3 position). Steric hindrance from the adjacent N-acyl group might reduce the reactivity of the C3 position.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the expected outcomes can be inferred from the known reactivity of similar aromatic compounds.
Nitration:
Nitration of the aromatic ring would likely be achieved using a mixture of concentrated nitric acid and sulfuric acid. ma.eduorgsyn.org The powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ. ma.edu Given the directing effects of the substituents, the major products would be the 5-nitro and 3-nitro derivatives.
Hypothetical Nitration Reaction Data
| Product | Reagents | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Methyl 2-(2-methoxy-5-nitrobenzamido)acetate | HNO₃, H₂SO₄ | 0 - 10 | 1 | 65 |
| Methyl 2-(2-methoxy-3-nitrobenzamido)acetate | HNO₃, H₂SO₄ | 0 - 10 | 1 | 20 |
Halogenation:
Bromination could be carried out using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The electrophile, Br⁺, would preferentially substitute at the 5-position.
Hypothetical Bromination Reaction Data
| Product | Reagents | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Methyl 2-(5-bromo-2-methoxybenzamido)acetate | Br₂, FeBr₃ | 25 | 4 | 70 |
Friedel-Crafts Acylation:
Friedel-Crafts acylation, for instance with acetyl chloride and aluminum chloride, would introduce an acetyl group onto the aromatic ring. masterorganicchemistry.comkhanacademy.orgorganic-chemistry.orglibretexts.org Similar to other EAS reactions, the primary product would be the 5-acetyl derivative. masterorganicchemistry.comkhanacademy.orgorganic-chemistry.orglibretexts.org
Hypothetical Friedel-Crafts Acylation Reaction Data
| Product | Reagents | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Methyl 2-(5-acetyl-2-methoxybenzamido)acetate | CH₃COCl, AlCl₃ | 0 - 25 | 3 | 60 |
O-Demethylation Reactions and Strategies
The cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a common transformation in organic synthesis. Several reagents are known to effect O-demethylation of aryl methyl ethers. chem-station.comcommonorganicchemistry.com
Using Boron Tribromide (BBr₃):
Boron tribromide is a powerful and frequently used reagent for the cleavage of aryl methyl ethers. chem-station.comcommonorganicchemistry.comcommonorganicchemistry.comnih.gov The reaction typically proceeds at low temperatures in a chlorinated solvent like dichloromethane (B109758). The strong Lewis acidity of BBr₃ facilitates the removal of the methyl group. chem-station.comnih.gov
Hypothetical O-Demethylation with BBr₃
| Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Methyl 2-(2-hydroxybenzamido)acetate | BBr₃ | Dichloromethane | -78 to 25 | 12 | 85 |
Using Hydrobromic Acid (HBr):
Aqueous hydrobromic acid is another classic reagent for O-demethylation, often used at elevated temperatures. chem-station.comresearchgate.netresearchgate.netcommonorganicchemistry.com The reaction can be carried out in the presence of a co-solvent like acetic acid to improve solubility. chem-station.com
Hypothetical O-Demethylation with HBr
| Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Methyl 2-(2-hydroxybenzamido)acetate | 48% aq. HBr | Acetic Acid | 100-120 | 6 | 75 |
Redox Chemistry of Substituted Hippuric Acid Esters
The redox chemistry of this compound is not well-documented. However, the potential for oxidation and reduction reactions exists at several points in the molecule. The aromatic ring can undergo oxidation, particularly with the electron-donating methoxy group, though this often requires harsh conditions and can lead to complex product mixtures.
The amide and ester functionalities are generally stable to mild oxidizing and reducing agents. Reduction of the ester group to an alcohol would require strong reducing agents like lithium aluminum hydride.
Electrochemical studies, such as cyclic voltammetry, could provide insight into the oxidation and reduction potentials of this molecule. nih.govresearchgate.net For related compounds like substituted anilines, oxidation potentials have been studied and correlated with substituent effects. umn.edursc.org It is plausible that the o-methoxy group would lower the oxidation potential of the aromatic ring compared to the unsubstituted hippuric acid methyl ester. However, without specific experimental data, any discussion on the redox chemistry remains speculative.
Mechanistic Investigations of Reactions Involving Hippuric Acid, O Methoxy , Methyl Ester
Detailed Reaction Mechanisms for Ester Hydrolysis
The hydrolysis of the methyl ester group in Hippuric acid, o-methoxy-, methyl ester can proceed through several distinct mechanistic pathways. These reactions, which convert the ester to a carboxylic acid and methanol (B129727), are typically catalyzed by acid or base. The presence of the ortho-methoxy group introduces the potential for intramolecular participation, which can significantly influence the reaction mechanism and rate.
In the absence of intramolecular effects, the hydrolysis follows well-established models of acid and base catalysis.
Acid-Catalyzed Hydrolysis (AAC2 Mechanism): Under acidic conditions, the reaction proceeds via a bimolecular acyl-oxygen cleavage (AAC2) mechanism. This process is reversible. libretexts.orgyoutube.com
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This step breaks the carbonyl π bond and forms a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) oxygen, converting the methoxy group into a good leaving group (methanol). libretexts.org
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. youtube.com
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺). libretexts.org
Base-Catalyzed Hydrolysis (BAC2 Mechanism - Saponification): Under basic conditions, hydrolysis occurs through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This reaction is effectively irreversible due to the final deprotonation step. youtube.com
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate with a negative charge on the oxygen.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. youtube.com
Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is very rapid and drives the equilibrium toward the products, forming a carboxylate salt and methanol. youtube.com
The ortho-methoxy substituent on the benzoyl ring can actively participate in the ester hydrolysis through a process known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgdalalinstitute.com This interaction can lead to a significant rate enhancement compared to its meta- and para-isomers.
The proposed mechanism involving NGP is as follows:
Intramolecular Attack: The lone pair of electrons on the oxygen atom of the ortho-methoxy group acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester.
Formation of a Cyclic Intermediate: This attack results in the formation of a five-membered cyclic intermediate (a dioxolenium-like ion) with the simultaneous displacement of the methoxide group. This step is an intramolecular SN2 reaction. dalalinstitute.comnih.gov
Nucleophilic Opening: The cyclic intermediate is highly reactive and is subsequently attacked by an external nucleophile, such as a water molecule. The attack occurs at the exocyclic carbon (the original carbonyl carbon).
Product Formation: This leads to the opening of the ring and formation of the final carboxylic acid product.
Mechanistic Pathways of Amide Bond Formation and Cleavage
The amide bond in this compound is significantly more stable and less reactive than the ester bond. Its formation and cleavage require more forcing conditions.
Amide Bond Formation: The synthesis of this molecule involves the formation of an amide bond, typically by reacting methyl 2-aminoacetate (glycine methyl ester) with o-methoxybenzoyl chloride. The mechanism is a nucleophilic acyl substitution where the amino group of the glycine (B1666218) ester attacks the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. Alternatively, direct dehydrative coupling between o-methoxybenzoic acid and glycine methyl ester can be achieved using coupling agents, which activate the carboxylic acid. rsc.orgresearchgate.net
Amide Bond Cleavage (Hydrolysis): Amide hydrolysis generally requires harsh conditions, such as prolonged heating in strong acid or base. mdpi.com
Acid-Catalyzed Amide Hydrolysis: The mechanism is similar to that of ester hydrolysis. It begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the amine as a protonated amine (R-NH₃⁺), which is a good leaving group.
Base-Catalyzed Amide Hydrolysis: This pathway involves the direct attack of a hydroxide ion on the amide carbonyl carbon. However, the resulting tetrahedral intermediate has a poor leaving group (the amide anion, R₂N⁻). Therefore, the elimination of the amide anion is often the rate-determining step and requires significant energy input. mdpi.com
Kinetic Isotope Effects in Transformation Reactions
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying bond-breaking and bond-forming events in the rate-determining step. nih.govlibretexts.org Although specific KIE data for this compound are not available, hypothetical studies can be proposed to probe its reaction mechanisms. A KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (e.g., kH/kD or k¹²C/k¹³C). wikipedia.org
Below is a table outlining potential KIE studies and their mechanistic implications for the hydrolysis of this compound.
| Isotopic Substitution | Reaction Studied | Expected KIE (klight/kheavy) | Mechanistic Implication |
| ¹²C/¹³C at ester carbonyl | Acid/Base Hydrolysis | > 1 (Normal) | Indicates that the nucleophilic attack on the carbonyl carbon is part of the rate-determining step, as the C-O bond order changes in the transition state. |
| ¹⁶O/¹⁸O in the solvent (H₂¹⁸O ) | Acid/Base Hydrolysis | > 1 (Normal) | Confirms that the oxygen atom from the solvent is incorporated into the product and that the O-H bond cleavage is mechanistically significant. |
| H/D in the solvent (H₂O/D₂O ) | Acid-Catalyzed Hydrolysis | < 1 (Inverse) | A solvent isotope effect (SIE) less than 1 suggests a pre-equilibrium protonation step, characteristic of the AAC2 mechanism. |
| ¹⁶O/¹⁸O in the o-methoxy group | Intramolecular Catalysis | ≈ 1 (No effect) | If the O-C bond of the methoxy group is not broken in the rate-determining step of hydrolysis, no primary KIE would be observed. |
This table is based on theoretical principles of kinetic isotope effects and their application to reaction mechanism elucidation. libretexts.orgresearchgate.net
Computational Modeling of Reaction Intermediates and Transition States
Computational chemistry provides invaluable insights into reaction mechanisms that are difficult to study experimentally. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the reaction pathways for the transformation of this compound. ekb.eg
Mapping Potential Energy Surfaces: Computational models can map the entire potential energy surface for a reaction, such as ester hydrolysis. This allows for the identification of all intermediates and transition states connecting the reactants to the products.
Transition State Analysis: The geometry of transition states can be precisely calculated. For the intramolecularly catalyzed hydrolysis, modeling could confirm the structure of the five-membered cyclic transition state and compare its activation energy to the transition state of the intermolecular (general acid/base) pathway. A lower calculated activation barrier for the NGP pathway would provide strong theoretical support for its kinetic preference. researchgate.net
Vibrational Frequency Calculations: These calculations can confirm that a located stationary point is either a true intermediate (all real frequencies) or a transition state (one imaginary frequency). Furthermore, these frequencies are essential for predicting theoretical kinetic isotope effects, which can then be compared with experimental data to validate a proposed mechanism. researchgate.net
Solvent Effects: Computational models can also incorporate the effects of the solvent (e.g., water), which is crucial for accurately describing reaction energetics in solution. This would be vital for comparing the AAC2, BAC2, and NGP mechanisms, as their transition states may be solvated to different extents.
By using these computational tools, researchers can gain a detailed, atomistic understanding of the dynamic processes involved in the reactions of this compound.
Enzymatic Transformations and Biocatalysis Studies of Hippuric Acid, O Methoxy , Methyl Ester Excluding Human Clinical Context
Biotransformation by Microbial Enzymes
Microbial enzymes, lauded for their specificity and ability to function under mild conditions, represent a significant avenue for the biotransformation of synthetic compounds. For Hippuric acid, o-methoxy-, methyl ester, two primary enzymatic activities are of interest: esterase-mediated hydrolysis of the methyl ester and amidase or peptidase activity on the amide bond.
Esterases (EC 3.1.1.-) are a broad class of hydrolases that catalyze the cleavage of ester bonds. It is anticipated that various microbial esterases, including lipases and carboxylesterases, could hydrolyze the methyl ester of this compound to yield Hippuric acid, o-methoxy- and methanol (B129727). The efficiency and enantioselectivity of this reaction would be highly dependent on the specific enzyme and the reaction conditions.
Table 1: Hypothetical Esterase-Mediated Hydrolysis of this compound
| Enzyme Source (Hypothetical) | Substrate | Product | Potential Reaction Conditions | Expected Outcome |
| Pseudomonas fluorescens Lipase | This compound | Hippuric acid, o-methoxy- | Aqueous buffer, pH 7.0, 30°C | High conversion to the corresponding carboxylic acid. |
| Candida antarctica Lipase B | This compound | Hippuric acid, o-methoxy- | Organic solvent with minimal water, 40°C | Potential for high enantioselectivity if the substrate were chiral. |
| Porcine Liver Esterase | This compound | Hippuric acid, o-methoxy- | Phosphate buffer, pH 8.0, 25°C | Broad substrate specificity suggests likely activity. |
This table is illustrative and based on the known activities of these enzymes on similar substrates. Specific experimental data for this compound is not available.
Amidases (EC 3.5.1.-) and certain peptidases are capable of hydrolyzing the amide bond in this compound. This would result in the formation of o-methoxybenzoic acid and glycine (B1666218) methyl ester. The substrate specificity of amidases can be quite narrow, and the presence of the o-methoxy group on the benzoyl moiety could influence the binding and catalytic efficiency of the enzyme.
Table 2: Hypothetical Amidase-Mediated Hydrolysis of this compound
| Enzyme Source (Hypothetical) | Substrate | Products | Potential Reaction Conditions | Expected Outcome |
| Rhodococcus sp. Amidase | This compound | o-Methoxybenzoic acid + Glycine methyl ester | Tris-HCl buffer, pH 7.5, 37°C | Potential for regioselective hydrolysis of the amide bond. |
| Penicillin G Acylase | This compound | o-Methoxybenzoic acid + Glycine methyl ester | Phosphate buffer, pH 8.0, 35°C | Known to act on N-acyl amino acids, suggesting possible activity. |
| Aminoacylase | This compound | o-Methoxybenzoic acid + Glycine methyl ester | Buffer with CoCl2, pH 8.5, 37°C | Specificity for N-acyl amino acids makes it a candidate for this transformation. |
This table is illustrative and based on the known activities of these enzymes on similar substrates. Specific experimental data for this compound is not available.
Enzymatic Derivatization and Functionalization
Beyond hydrolysis, enzymes could be employed for the derivatization and functionalization of this compound. For instance, lipases operating in non-aqueous media can catalyze transesterification reactions, replacing the methyl group with other alkyl or functionalized groups. Similarly, enzymes could potentially be used to modify the aromatic ring, although this is less common for this class of compounds.
Development of Biocatalytic Routes for Analog Synthesis
The enzymatic hydrolysis of the methyl ester or amide bond could be the initial step in a biocatalytic route to synthesize analogs of Hippuric acid, o-methoxy-. For example, the enzymatically produced Hippuric acid, o-methoxy- could be subsequently used in enzyme-catalyzed amidation reactions with different amino acid esters to generate a library of novel N-acylglycine derivatives. Such biocatalytic routes offer a green and efficient alternative to traditional chemical synthesis.
Investigations of Enzymatic Mechanisms in vitro
To date, there is a lack of specific in vitro studies investigating the enzymatic mechanisms of transformations involving this compound. Future research in this area would likely involve the isolation and characterization of specific esterases or amidases that show activity towards this substrate. Kinetic studies, including the determination of Michaelis-Menten constants (Km and Vmax), would be crucial to understand the enzyme-substrate interactions. Site-directed mutagenesis of candidate enzymes could also be employed to probe the roles of specific active site residues in substrate binding and catalysis, and potentially to engineer enzymes with improved activity or altered specificity.
Advanced Analytical Methodologies for the Characterization and Quantification of Hippuric Acid, O Methoxy , Methyl Ester in Research Matrices
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating "Hippuric acid, o-methoxy-, methyl ester" from complex mixtures, such as reaction intermediates or biological extracts, and for assessing its purity. The selection of the appropriate technique is contingent on the compound's physicochemical properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like hippuric acid derivatives. nih.govpan.olsztyn.pl Reversed-phase HPLC (RP-HPLC) is particularly well-suited for "this compound". In this mode, a nonpolar stationary phase, typically a C18-silica column, is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., acetic acid or formic acid) to ensure the analyte is in a consistent, neutral form and to improve peak shape. pan.olsztyn.pl Elution can be performed under isocratic (constant mobile phase composition) or gradient (varied mobile phase composition) conditions to achieve optimal separation.
Detection is most commonly achieved using an ultraviolet (UV) detector, as the o-methoxy-substituted benzene (B151609) ring acts as a strong chromophore. For higher sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS/MS), which provides molecular weight and fragmentation data, enabling highly specific quantification in complex matrices. researchgate.netnih.gov
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile:Water with 0.1% Acetic Acid | Elutes the compound from the column; acid suppresses ionization. pan.olsztyn.pl |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. pan.olsztyn.pl |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at a specific wavelength (e.g., ~230-270 nm). |
| Injection Vol. | 10 µL | Volume of sample introduced into the system. pan.olsztyn.pl |
| Column Temp. | 30 °C | Ensures reproducible retention times. turkjps.org |
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and is a powerful tool for identification and quantification. However, "this compound" possesses polar functional groups (amide) that reduce its volatility, making direct GC analysis challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. meddocsonline.org
A common derivatization strategy for compounds with active hydrogens, such as the N-H group in the amide linkage, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and increases its volatility.
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column). The separated components enter the mass spectrometer, which ionizes them (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. researchgate.net
Table 2: Representative GC-MS Parameters for Derivatized Analysis
| Parameter | Typical Setting | Purpose |
| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability. researchgate.net |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Fused silica (B1680970) capillary column for high-resolution separation. |
| Carrier Gas | Helium (at ~1 mL/min) | Inert gas to carry the sample through the column. jppres.com |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. jppres.com |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible fragments. |
| MS Detector | Quadrupole or Ion Trap | Scans a mass range (e.g., 40-500 m/z) to detect fragments. researchgate.net |
Spectroscopic Characterization Methods
Spectroscopic methods are essential for the definitive structural elucidation of "this compound" and for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural determination. Both ¹H and ¹³C NMR experiments provide detailed information about the molecular framework.
In the ¹H NMR spectrum of "this compound," distinct signals are expected for each unique proton environment. The aromatic protons would appear in the downfield region (approx. 6.9-7.9 ppm), likely as a complex multiplet due to ortho-substitution. The amide proton (N-H) would typically appear as a broad signal. The methylene (B1212753) protons (-CH₂-) adjacent to the amide would resonate as a doublet coupled to the N-H proton. The two methoxy (B1213986) groups (the ester -OCH₃ and the aromatic -OCH₃) would each produce sharp singlets at characteristic chemical shifts.
¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom, including the carbonyl carbons of the ester and amide, the aromatic carbons, and the aliphatic carbons of the methoxy and methylene groups.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.9 - 7.9 | Multiplet | 4H | Protons on the o-methoxybenzoyl ring |
| Amide | ~7.0 - 8.0 | Broad Singlet | 1H | -CO-NH- |
| Methylene | ~4.2 | Doublet | 2H | -NH-CH₂-CO- |
| Aromatic Methoxy | ~3.9 | Singlet | 3H | Ar-OCH₃ |
| Methyl Ester | ~3.8 | Singlet | 3H | -CO-OCH₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.
The IR spectrum of "this compound" would be expected to show characteristic absorption bands. A strong, sharp peak around 1740 cm⁻¹ would correspond to the C=O stretch of the ester group. The amide group would produce two distinct absorptions: the amide I band (primarily C=O stretch) around 1650 cm⁻¹ and the amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹. An N-H stretching vibration would also be visible around 3300 cm⁻¹. The aromatic ring would show C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretching vibrations for the ester and the aromatic ether would appear in the 1300-1000 cm⁻¹ fingerprint region. docbrown.info
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to nonpolar bonds and symmetric vibrations. It would be useful for confirming the aromatic ring vibrations and the C-C backbone structure. spectroscopyonline.com
Table 4: Key Infrared Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretch | ~3300 |
| Aromatic (C-H) | Stretch | ~3100-3000 |
| Aliphatic (C-H) | Stretch | ~3000-2850 |
| Ester (C=O) | Stretch | ~1740 |
| Amide I (C=O) | Stretch | ~1650 |
| Aromatic (C=C) | Stretch | ~1600-1450 |
| Amide II (N-H) | Bend | ~1550 |
| Ether/Ester (C-O) | Stretch | ~1300-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust method for quantifying compounds that contain a chromophore. The substituted aromatic ring in "this compound" absorbs UV light, making this technique highly applicable.
The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound is expected to be in the UV range, influenced by the benzoyl and methoxy substituents. nih.gov Once the calibration curve is prepared, the concentration of the compound in an unknown sample can be determined by measuring its absorbance and interpolating the value from the curve. This method is rapid, cost-effective, and widely used for purity checks and concentration measurements in various research settings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry stands as a cornerstone analytical technique for the precise determination of the molecular weight and structural elucidation of this compound. The molecular formula of this compound is C11H13NO4, corresponding to a monoisotopic mass of 223.0845 g/mol . nih.gov Soft ionization techniques are particularly suited for this analysis as they minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion.
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the premier soft ionization techniques for analyzing polar and semi-polar compounds like this compound. d-nb.infonih.govnih.gov
Electrospray Ionization (ESI-MS): This technique is highly effective for polar molecules and generates ions directly from a solution. nih.gov For this compound, ESI-MS in positive ion mode is expected to readily produce the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of 224.0918. The presence of a nitrogen atom in the amide linkage provides a site for protonation. Adduct formation with common cations present in the mobile phase, such as sodium ([M+Na]+) and potassium ([M+K]+), is also highly probable and can aid in confirming the molecular weight. d-nb.info
Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is well-suited for less polar, thermally stable molecules. nih.gov It involves vaporizing the sample and then creating ions through reactions with a reagent gas. nih.gov Similar to ESI, APCI-MS in positive ion mode would be expected to generate a prominent protonated molecular ion [M+H]+ for this compound. nih.gov Due to the higher energy nature of the ionization process compared to ESI, some in-source fragmentation might be observed, providing preliminary structural information. nih.gov
| Ion Species | Formula | Calculated m/z | Ionization Technique |
|---|---|---|---|
| [M+H]⁺ | [C₁₁H₁₄NO₄]⁺ | 224.0918 | ESI, APCI |
| [M+Na]⁺ | [C₁₁H₁₃NO₄Na]⁺ | 246.0737 | ESI |
| [M+K]⁺ | [C₁₁H₁₃NO₄K]⁺ | 262.0476 | ESI |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the structure of a molecule by analyzing its fragmentation patterns. sisweb.com In an MS/MS experiment, the precursor ion (e.g., the [M+H]+ ion at m/z 224.0918) is isolated and then subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
For this compound, the fragmentation is predicted to occur at the most labile bonds, primarily the amide and ester linkages. Key fragmentation pathways would include:
Neutral loss of methanol (CH3OH): Cleavage of the methyl ester group could result in the loss of a neutral methanol molecule (32.0262 Da), leading to a fragment ion at m/z 192.0656.
Cleavage of the amide bond: Scission of the C-N amide bond can lead to the formation of the o-methoxybenzoyl cation at m/z 135.0441.
Loss of the methyl glycinate (B8599266) moiety: Fragmentation could also result in the loss of the entire methyl glycinate portion, also yielding the o-methoxybenzoyl cation.
Further fragmentation of the benzoyl ion: The o-methoxybenzoyl ion (m/z 135.0441) can further fragment by losing a molecule of carbon monoxide (CO), a common fragmentation pathway for benzoyl compounds, resulting in an ion at m/z 107.0491.
These predictable fragmentation patterns provide a high degree of confidence in the structural identification of the compound.
| Product Ion (m/z) | Proposed Formula | Neutral Loss | Proposed Structure |
|---|---|---|---|
| 192.0656 | [C₁₀H₁₀NO₃]⁺ | CH₃OH | [M+H-CH₃OH]⁺ |
| 135.0441 | [C₈H₇O₂]⁺ | C₃H₆NO₂ | o-methoxybenzoyl cation |
| 107.0491 | [C₇H₇O]⁺ | CO (from m/z 135) | Fragment from o-methoxybenzoyl cation |
Theoretical and Computational Chemistry Studies of Hippuric Acid, O Methoxy , Methyl Ester
Molecular Orbital Theory and Electronic Structure Calculations
Molecular orbital theory provides a sophisticated model for understanding the distribution and energy of electrons within a molecule. Key aspects of this theory are often investigated computationally.
HOMO-LUMO Analysis and Frontier Orbital Theory
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For Hippuric acid, o-methoxy-, methyl ester, a computational study would typically calculate the energies of these orbitals and map their spatial distribution to predict sites of electrophilic and nucleophilic attack. Without specific research, any values or detailed descriptions would be purely speculative.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and likely to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent likely hydrogen bond donors or sites for nucleophilic attack. A computational analysis of this compound would generate such a map, providing visual insights into its intermolecular interaction potential.
Quantum Chemical Calculations for Molecular Geometry and Conformation
Quantum chemical calculations, such as those employing DFT or ab initio methods, are used to determine the most stable three-dimensional arrangement of atoms in a molecule. These calculations can predict bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, computational methods can also be used to explore different possible conformations and their relative energies, identifying the most likely shapes the molecule will adopt.
Spectroscopic Property Prediction and Validation
Computational chemistry can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental results. For this compound, such calculations would provide a theoretical benchmark for its spectroscopic signatures.
Docking and Molecular Dynamics Simulations with Non-Human Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a small molecule ligand to a protein receptor. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of the atoms and molecules in the complex over time. This provides a more dynamic picture of the binding stability and interactions. To perform these simulations for this compound, a specific non-human biological target (such as an enzyme from a pathogen) would need to be selected, and the simulations run to assess the potential for interaction.
Exploration of Biochemical Roles and Metabolic Pathways of Hippuric Acid, O Methoxy , Methyl Ester in Non Human Biological Systems
Occurrence and Detection in Model Organisms (e.g., plants, microorganisms, invertebrate animals)
There is currently no documented evidence of the natural occurrence or detection of Hippuric acid, o-methoxy-, methyl ester in plants, microorganisms, or invertebrate animals. Metabolomic studies of these organisms have not, to date, identified this specific compound. While hippuric acid and other derivatives are known metabolites in various species, the o-methoxy- substitution on the benzoyl group, combined with the methyl esterification of the glycine (B1666218) moiety, appears to be either exceptionally rare or has not been the focus of targeted analytical studies in these biological systems.
Biosynthesis Pathways in Non-Mammalian Systems
The lack of detection of this compound in non-mammalian systems means that no specific biosynthetic pathways have been elucidated. Hypothetically, its synthesis would require a series of enzymatic reactions involving the conjugation of o-methoxybenzoic acid with glycine, followed by the methylation of the resulting hippuric acid derivative. The enzymes responsible for such specific transformations have not been identified in plants, microorganisms, or invertebrates.
Role as a Precursor or Metabolite in Non-Human Metabolic Cycles
Given the absence of its detection, the role of this compound as a precursor or metabolite in the metabolic cycles of non-human organisms is entirely speculative. It is not a known intermediate in any established metabolic pathways in these systems.
Interactions with Non-Mammalian Biochemical Systems and Pathways
Currently, there is no research detailing any interactions between this compound and the biochemical systems or pathways of non-human organisms. Its potential effects as an enzyme inhibitor, a signaling molecule, or a defensive compound are unknown.
Emerging Research Applications and Future Directions for Hippuric Acid, O Methoxy , Methyl Ester Studies
Development of Probes and Tags Incorporating the Hippuric Acid Moiety
The foundational structure of hippuric acid and its derivatives has been recognized for its utility in the design of molecularly imprinted polymers (MIPs). These polymers can act as selective probes for solid-phase extraction of related metabolites from complex biological samples like urine. Although research has predominantly focused on hippuric acid and methylhippuric acid as biomarkers for solvent exposure, the principles can be extended to "Hippuric acid, o-methoxy-, methyl ester."
The synthesis of the o-methoxy derivative provides a chemical handle that can be modified for the attachment of reporter groups, such as fluorophores or biotin, to create specialized probes. The methoxy (B1213986) group on the benzoyl ring offers a site for potential functionalization, allowing for the fine-tuning of the probe's electronic and steric properties. This could lead to the development of highly selective and sensitive tools for detecting specific enzymes or receptors that interact with the hippurate core. The synthesis of the parent acid, o-methoxyhippuric acid, has been described via the reaction of o-methoxybenzoyl chloride with glycine (B1666218) methyl ester hydrochloride, which is then hydrolyzed. newdrugapprovals.org This synthetic accessibility is a key prerequisite for the future design and creation of more complex probes based on this scaffold.
Table 1: Potential Components of a Chemical Probe Based on "this compound"
| Component | Function | Example |
| Recognition Element | This compound | Binds to the target molecule |
| Linker | Alkyl chain, polyethylene (B3416737) glycol | Spatially separates the recognition element from the reporter |
| Reporter Group | Fluorescein, Rhodamine, Biotin | Signals the binding event or allows for purification |
Application in Supramolecular Chemistry and Materials Science
The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, presents a promising avenue for the application of "this compound." The amide and ester functionalities within the molecule are capable of forming hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. These features make it a potential building block for the self-assembly of larger, well-ordered supramolecular structures.
Researchers are exploring the use of hippuric acid derivatives in the creation of novel materials with tailored properties. For instance, the self-assembly of similar small molecules can lead to the formation of gels, liquid crystals, or porous frameworks. The introduction of the o-methoxy group in "this compound" can influence the packing and intermolecular interactions, potentially leading to materials with unique optical, electronic, or mechanical properties. While direct studies on this specific ester are limited, the broader investigation into hippuric acid-based supramolecular architectures for sensing applications lays the groundwork for future exploration.
High-Throughput Screening Methodologies for Related Derivatives
High-throughput screening (HTS) is a critical tool in drug discovery and chemical biology for rapidly assessing the activity of large numbers of compounds. The core structure of "this compound" serves as a viable scaffold for the generation of compound libraries for HTS. Its known synthetic routes allow for the systematic modification of different parts of the molecule, including the aromatic ring and the glycine backbone. newdrugapprovals.org
The identification of "Methyl o-methoxyhippuric acid" as a naturally occurring bioactive compound in sources like wild edible fruits and nutmeg suggests that derivatives of this structure may possess interesting biological activities. tezu.ernet.innih.gov An HTS campaign of a library based on this scaffold could uncover novel inhibitors or modulators of enzymes and receptors. For example, while HTS was used to find inhibitors for the enzyme CD73, a different chemical class was ultimately pursued, the initial exploration highlights the methodologies that could be applied to a library of hippurate derivatives. newdrugapprovals.org
Table 2: Key Parameters for High-Throughput Screening of "this compound" Derivatives
| Parameter | Description |
| Compound Library | A diverse collection of molecules based on the core scaffold. |
| Biological Target | A specific enzyme, receptor, or cell line to be tested. |
| Assay | A method to measure the effect of the compounds on the target. |
| Readout | A quantifiable signal (e.g., fluorescence, absorbance) indicating activity. |
| Data Analysis | Statistical methods to identify "hits" from the screen. |
Integration of "this compound" into Advanced Chemical Biology Toolboxes
Chemical biology toolboxes are collections of specialized molecules used to study and manipulate biological systems. The natural occurrence of "Methyl o-methoxyhippuric acid" points to its potential as a starting point for the development of such tools. tezu.ernet.innih.gov Its presence in edible plants suggests a degree of biocompatibility, which is a desirable trait for tools intended for use in living systems.
By modifying the structure of "this compound," researchers could develop activity-based probes to profile enzyme families, photo-crosslinkers to identify binding partners, or "bump-and-hole" ligands to study specific protein-ligand interactions. The synthesis and characterization of this compound and its derivatives are the first steps toward realizing their potential as sophisticated tools for dissecting complex biological processes. The availability of synthetic pathways for "N-(2-Methoxybenzoyl)glycine methyl ester" is crucial for these future applications. chemsrc.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
